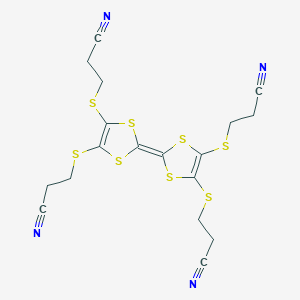

![molecular formula C13H13NO2S B177475 4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid CAS No. 805994-90-5](/img/structure/B177475.png)

4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

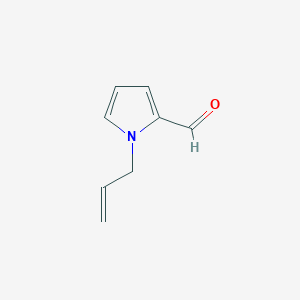

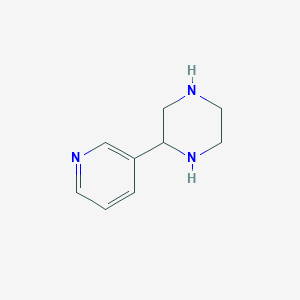

“4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid” is a chemical compound with the CAS Number 805994-90-5. It has a linear formula of C13 H13 N O2 S . The compound is solid in physical form and is stored at room temperature .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H13NO2S/c1-9-2-7-12(17-9)8-14-11-5-3-10(4-6-11)13(15)16/h2-7,14H,8H2,1H3,(H,15,16) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 247.32 . It is solid in physical form and is stored at room temperature .Scientific Research Applications

Antimicrobial Activity

4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid has been investigated for its antimicrobial potential. Studies have shown that synthesized derivatives of this compound exhibit significant zones of inhibition against various microorganisms, including bacteria and fungi . Researchers are keen on exploring its efficacy as an alternative to conventional antibiotics.

Anti-Inflammatory Properties

Due to its structural features, this compound may possess anti-inflammatory effects. Researchers have examined its potential in modulating inflammatory pathways, which could be valuable in treating inflammatory diseases . Further investigations are warranted to elucidate its mechanisms of action.

Cancer Research

The thienyl moiety in 4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid suggests potential anticancer properties. Scientists have explored its impact on cancer cell lines, aiming to understand its cytotoxicity and apoptotic pathways . Continued research may reveal its role in cancer therapy.

Metal Chelation

Chelating agents play a crucial role in metal ion sequestration. This compound’s amino and thienyl groups make it an interesting candidate for metal chelation studies. Investigating its ability to bind to metal ions could have implications in environmental remediation and medical applications .

Material Science

4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid’s unique structure makes it suitable for incorporation into materials. Researchers have explored its use in designing functionalized polymers, liquid crystals, and other advanced materials. Its potential applications range from optoelectronics to drug delivery systems.

Organic Synthesis

The presence of both an amino group and a thienyl ring makes this compound a valuable building block in organic synthesis. Chemists can utilize it to create novel molecules, such as pharmaceutical intermediates or ligands for catalysis . Its versatility contributes to its relevance in synthetic chemistry.

Safety and Hazards

properties

IUPAC Name |

4-[(5-methylthiophen-2-yl)methylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-9-2-7-12(17-9)8-14-11-5-3-10(4-6-11)13(15)16/h2-7,14H,8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBRIKZHHXMJMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CNC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424273 |

Source

|

| Record name | 4-{[(5-METHYL-2-THIENYL)METHYL]AMINO}BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

805994-90-5 |

Source

|

| Record name | 4-{[(5-METHYL-2-THIENYL)METHYL]AMINO}BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone](/img/structure/B177398.png)

![(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B177416.png)